Ethyl 2-acetyl-6-nitrobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
ethyl 2-acetyl-6-nitrobenzoate |
InChI |
InChI=1S/C11H11NO5/c1-3-17-11(14)10-8(7(2)13)5-4-6-9(10)12(15)16/h4-6H,3H2,1-2H3 |
InChI Key |
LYVZYVQSRNCXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Acetyl 6 Nitrobenzoate and Its Analogues
Classical Approaches to the Synthesis of Aromatic Esters with Nitro and Acyl Functionalities
Classical synthesis relies on well-established, stepwise reactions that have been refined over decades. These include esterification, nitration, and acylation reactions.
The final step in the synthesis of Ethyl 2-acetyl-6-nitrobenzoate is typically the esterification of its corresponding carboxylic acid, 2-acetyl-6-nitrobenzoic acid. The most common classical method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol—in this case, ethanol (B145695)—in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. orgsyn.orgscirp.org The reaction is reversible, and to drive the equilibrium towards the product ester, water is often removed as it is formed. orgsyn.org
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the final ester.
Table 1: Typical Parameters for Fischer-Speier Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Alcohol | Ethanol (often used as solvent) | Reactant and solvent |
| Catalyst | Concentrated H₂SO₄ | Protonates the carboxylic acid |
| Temperature | Reflux | Increases reaction rate |
| Water Removal | Dean-Stark apparatus or excess alcohol | Drives equilibrium toward product |
While effective, this method often requires harsh conditions and can be complicated by the presence of other sensitive functional groups.
Achieving the specific 1,2,3-substitution pattern of this compound via sequential electrophilic aromatic substitution on a simpler precursor like ethyl benzoate (B1203000) is challenging due to directing group effects. The ethoxycarbonyl group (-COOEt) and the acetyl group (-COCH₃) are both deactivating and meta-directing. scribd.com Therefore, attempting to nitrate (B79036) ethyl 2-acetylbenzoate would not efficiently yield the desired 6-nitro isomer.
A more effective and regioselective classical approach involves constructing the carboxylic acid precursor, 2-acetyl-6-nitrobenzoic acid, from a starting material where the nitro group is already in place. A documented high-yield synthesis starts from 3-nitrophthalic anhydride (B1165640). google.com This process involves a highly regioselective condensation with a malonic ester derivative, such as diethyl malonate, followed by hydrolysis and decarboxylation to install the acetyl group. google.com This multi-step but controlled sequence ensures the precise arrangement of the acetyl and nitro groups on the benzene (B151609) ring before the final esterification step.
The nitration of aromatic compounds itself is a cornerstone of classical synthesis, typically achieved by using a mixture of concentrated nitric acid and sulfuric acid. truman.edumasterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comaiinmr.com Control of temperature is crucial to prevent over-nitration and side reactions. truman.edu
Modern and Sustainable Synthetic Pathways for this compound
Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents.
In the context of synthesizing this compound, green chemistry principles can be applied primarily to the esterification step. Instead of strong mineral acids, solid acid catalysts can be employed. Research on the synthesis of a similar compound, ethyl 4-nitrobenzoate, has shown that nanoporous natural zeolites (such as H-MOR and H-HEU-M) can effectively catalyze the esterification of 4-nitrobenzoic acid with ethanol. scirp.orgresearchgate.net These catalysts are reusable, non-corrosive, and lead to easier product work-up.
Furthermore, the use of microwave irradiation and ultrasound has been shown to significantly accelerate the esterification process. scirp.orgresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating of the reactants. researchgate.net Similarly, sonication can enhance the reaction rate through acoustic cavitation. researchgate.net A synergistic effect has been observed when using both a solid catalyst and microwave or ultrasound irradiation, leading to higher yields and conversions in shorter times. researchgate.net
Table 2: Comparison of Classical vs. Green Esterification Methods for Nitrobenzoates
| Feature | Classical Fischer Esterification | Green Catalytic Method |
|---|---|---|
| Catalyst | Conc. H₂SO₄ (corrosive, waste) | Zeolites (reusable, benign) |
| Energy Source | Conventional heating (hours) | Microwave/Ultrasound (minutes) |
| Solvent | Excess alcohol | Often solvent-free or minimal solvent |
| Work-up | Neutralization, extraction | Simple filtration of catalyst |
| Yield | Good to excellent | Often improved yields and selectivity researchgate.net |
A new nitration process for methyl 3-methylbenzoate (B1238549) using a mixture of HNO₃/Ac₂O has been described as an environmentally friendly alternative to traditional methods. researchgate.net This approach offers high selectivity and easier control over the reaction rate, representing a greener path for introducing nitro groups onto aromatic rings. researchgate.net
One-pot syntheses and multi-component reactions (MCRs) are hallmarks of modern synthetic efficiency, as they combine multiple reaction steps into a single operation without isolating intermediates. nih.gov This approach saves time, resources, and reduces waste. While a specific MCR for this compound has not been prominently documented, the principles of MCRs could be applied to construct the substituted aromatic core.
For instance, a hypothetical pseudo-five-component reaction could potentially involve the reaction of two equivalents of a β-keto ester with an aldehyde, a nitro-containing compound, and an ammonia (B1221849) source to build a highly substituted pyridine (B92270) ring, which could then be further transformed. nih.gov Three-component ring transformations have also been utilized to synthesize various nitroaromatic compounds from simple precursors, demonstrating the power of MCRs in creating complex structures efficiently. mdpi.com The development of such a pathway for this compound or its direct precursors remains a target for synthetic innovation.
Optimization of Synthetic Parameters for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing side reactions.
For the Fischer esterification step, key parameters include:
Catalyst Loading: Using the optimal amount of acid catalyst is crucial. Too little results in slow reaction rates, while too much can cause dehydration of the alcohol or other side reactions.
Reactant Stoichiometry: Using a large excess of ethanol not only serves as the solvent but also pushes the reaction equilibrium toward the ester product, in accordance with Le Châtelier's principle.
Water Removal: Efficient removal of the water byproduct, for example with a Dean-Stark trap, is one of the most effective ways to achieve high conversion.
For the synthesis of the 2-acetyl-6-nitrobenzoic acid precursor from 3-nitrophthalic anhydride, optimization would focus on:
Base and Solvent Choice: The selection of the base and solvent for the initial condensation with the malonic ester is critical for achieving the high regioselectivity reported.
Hydrolysis and Decarboxylation Conditions: The temperature and acid concentration during the final hydrolysis and decarboxylation steps must be carefully controlled to ensure complete reaction without cleaving other parts of the molecule.
In the context of nitration reactions , optimization is paramount for safety and selectivity:
Temperature Control: Aromatic nitrations are highly exothermic. Maintaining a low temperature (typically 0-10 °C) is essential to prevent the formation of dinitrated products and ensure regiochemical control. truman.edu
Ratio of Acids: The ratio of sulfuric acid to nitric acid determines the concentration of the active nitronium ion electrophile and must be fine-tuned for the specific substrate to achieve optimal results. scribd.com
Influence of Reaction Conditions (Temperature, Solvent, Catalyst)
The formation of this compound is highly dependent on the precise control of reaction conditions at each step of its synthesis, which typically begins with a substituted precursor like 3-nitrophthalic acid. The key transformations include the formation of an acetyl group from an anhydride precursor and the final esterification of the carboxylic acid.
Synthesis of the Precursor: 2-acetyl-6-nitrobenzoic acid
A foundational step in the synthesis is the regioselective condensation of 3-nitrophthalic anhydride with a malonic ester, such as diethyl malonate. This is followed by hydrolysis and decarboxylation.
Condensation Step: This reaction is typically performed under basic catalysis, using a reagent like sodium ethoxide. The solvent is usually anhydrous ethanol to match the base. The temperature is elevated, often to the reflux temperature of the solvent, to drive the reaction to completion.
Hydrolysis and Decarboxylation: The intermediate product from the condensation is subsequently treated with a strong aqueous acid, such as 6 M hydrochloric acid, and heated under reflux. The elevated temperature is crucial for promoting both the hydrolysis of the ester groups and the subsequent decarboxylation to yield the acetyl group.
Final Step: Fischer Esterification
The conversion of the precursor, 2-acetyl-6-nitrobenzoic acid, to this compound is accomplished through Fischer esterification. This is a reversible, acid-catalyzed reaction between the carboxylic acid and ethanol.
Temperature: The esterification reaction is inherently slow, necessitating the use of heat to achieve a reasonable reaction rate and reach equilibrium. chemguide.co.uklibretexts.org The reaction is commonly performed at the reflux temperature of the alcohol used, which in this case is ethanol.
Catalyst: The reaction requires a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common choices. masterorganicchemistry.com The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org While traditional Brønsted acids are common, various other catalysts, including Lewis acids and heterogeneous solid acids, have been developed for esterification reactions to simplify purification and minimize waste. organic-chemistry.orgorganic-chemistry.org
The following table summarizes representative conditions for the key synthetic steps:
Table 1: Influence of Reaction Conditions on Synthetic Steps
| Synthetic Step | Typical Catalyst | Typical Solvent | Typical Temperature | Purpose |
|---|---|---|---|---|
| Condensation | Sodium Ethoxide (NaOEt) | Anhydrous Ethanol | Reflux | Forms β-keto ester intermediate |
| Hydrolysis & Decarboxylation | Hydrochloric Acid (HCl) | Water | Reflux | Forms the acetyl group |
For analogues, such as those synthesized via oxidation of substituted xylenes, reaction conditions are also critical. For instance, the oxidation of 3-nitro-o-xylene to produce isomeric methyl-nitrobenzoic acids is conducted at high temperatures (120-150 °C) and pressures (1.5-4.0 MPa) using nitric acid as the oxidant. google.compatsnap.com
Regioselective Control in Functional Group Introduction
Achieving the specific 1,2,6-substitution pattern of this compound is a significant challenge that cannot be easily addressed by direct substitution onto a benzene ring. The directing effects of the substituents necessitate a synthetic strategy where regioselectivity is carefully controlled at each step.
The primary strategy for controlling the regiochemistry is the use of a pre-functionalized starting material, namely 3-nitrophthalic acid or its corresponding anhydride. This molecule already contains the nitro and carboxyl groups in the desired 1,2,3-relationship on the aromatic ring, which will ultimately become the 1,6,2-relationship in the final product.
Regioselectivity in the Condensation Step
The most critical step for regiochemical control is the condensation reaction between 3-nitrophthalic anhydride and the enolate of diethyl malonate. The anhydride possesses two distinct carbonyl groups. The nucleophilic attack by the malonate enolate occurs with high selectivity at the carbonyl carbon that is para to the electron-withdrawing nitro group (C-1), rather than the carbonyl carbon that is ortho to it (C-3). This preference is attributed to the C-1 position being less sterically hindered, which facilitates the approach of the nucleophile. This selective reaction ensures that the newly formed acetyl group is positioned adjacent to the desired carboxylic acid group, leading to the 2-acetyl-6-nitrobenzoic acid skeleton after hydrolysis and decarboxylation.
Influence of Electronic Directing Effects
An analysis of the electronic properties of the functional groups underscores why a stepwise electrophilic substitution on a simple benzene ring is not a viable route. All three substituents are deactivating and direct incoming electrophiles to the meta position.
Nitro Group (-NO₂): Strongly deactivating, meta-director.
Acetyl Group (-COCH₃): Deactivating, meta-director.
Carboxyl/Ester Group (-COOH/-COOR): Deactivating, meta-director.
Attempting to introduce these groups sequentially onto an aromatic ring via electrophilic substitution would not result in the required 1,2,6-pattern. For example, nitrating 2-acetylbenzoic acid would be challenging, and controlling the position of the incoming nitro group would be difficult. Similarly, nitration of benzoic acid requires carefully controlled low temperatures (below 5 °C) to favor the meta product and prevent the formation of unwanted ortho and para isomers. truman.edu The inherent directing effects of these groups make the chosen synthetic pathway, which relies on building the molecule from a regiochemically defined precursor, the most effective approach.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Functional Group | Name | Activating/Deactivating | Ortho/Para or Meta Director |
|---|---|---|---|
| -NO₂ | Nitro | Strongly Deactivating | Meta |
| -COCH₃ | Acetyl | Deactivating | Meta |
| -COOH | Carboxylic Acid | Deactivating | Meta |
This table illustrates that direct electrophilic substitution is unsuitable for achieving the target substitution pattern, reinforcing the importance of the regioselective condensation methodology.
Chemical Reactivity and Mechanistic Transformations of Ethyl 2 Acetyl 6 Nitrobenzoate
Reactions Involving the Ester Moiety of Ethyl 2-acetyl-6-nitrobenzoate
The ethyl ester group is a primary site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is significantly influenced by the electron-withdrawing nature of the adjacent acetyl and nitro groups, which enhances its electrophilicity.
Hydrolysis, Transesterification, and Aminolysis Mechanisms
The ester moiety of this compound can be cleaved through several nucleophilic acyl substitution mechanisms, including hydrolysis, transesterification, and aminolysis.
Hydrolysis: This reaction involves the cleavage of the ester bond by water to yield 2-acetyl-6-nitrobenzoic acid and ethanol (B145695). The process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the ethoxide ion, a good leaving group, to form 2-acetyl-6-nitrobenzoic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. youtube.com The presence of the electron-withdrawing nitro group generally accelerates the rate of alkaline hydrolysis in substituted ethyl benzoates.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield Mthis compound. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. acs.org
| Reaction Type | Nucleophile | Typical Reagents/Catalyst | Product |
|---|---|---|---|
| Hydrolysis (Acidic) | H₂O | H₃O⁺ (e.g., aq. HCl, H₂SO₄) | 2-Acetyl-6-nitrobenzoic acid |
| Hydrolysis (Basic) | ⁻OH | NaOH, KOH | 2-Acetyl-6-nitrobenzoate salt |
| Transesterification | R'OH (another alcohol) | H⁺ or ⁻OR' | New ester (e.g., Mthis compound) |
| Aminolysis | R'NH₂ (Amine) | Heat | N-Substituted amide |
Nucleophilic Acyl Substitution Pathways
All reactions of the ester group—hydrolysis, transesterification, and aminolysis—proceed via a common mechanistic framework: nucleophilic acyl substitution. masterorganicchemistry.combyjus.com This pathway is distinct from SN2 reactions and is characterized by a two-step addition-elimination sequence. libretexts.org
Nucleophilic Addition: The reaction begins with the attack of a nucleophile (e.g., H₂O, ⁻OH, R'OH, R'NH₂) on the electrophilic carbonyl carbon of the ester. This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the ethoxide group (⁻OCH₂CH₃) is expelled as the leaving group.
Reactions of the Acetyl Group in this compound
The acetyl group, a methyl ketone, provides a second reactive center in the molecule. Its chemistry is dominated by the reactivity of the carbonyl group and the acidity of the adjacent α-hydrogens on the methyl group.
Condensation Reactions and Enolate Chemistry
The α-hydrogens of the acetyl group are acidic due to the electron-withdrawing effect of the carbonyl group. In the presence of a base, one of these hydrogens can be removed to form a resonance-stabilized nucleophile known as an enolate. This enolate is a key intermediate in several condensation reactions.
Claisen-Schmidt Condensation: As a ketone with α-hydrogens, the acetyl group can participate in base-catalyzed crossed aldol (B89426) condensations with aromatic aldehydes that lack α-hydrogens, a reaction known as the Claisen-Schmidt condensation. researchgate.nettaylorandfrancis.comwikipedia.org For instance, reacting this compound with benzaldehyde (B42025) in the presence of a base like sodium hydroxide would lead to the formation of a chalcone (B49325) derivative (an α,β-unsaturated ketone).
Halogenation and Alpha-Substitution Reactions
The α-carbon of the acetyl group is susceptible to substitution reactions, most notably halogenation. This reaction can proceed under either acidic or basic conditions. wikipedia.orgchemistrysteps.com
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). This mechanism typically results in the substitution of a single α-hydrogen. libretexts.orgyoutube.com
Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which is a powerful nucleophile. The enolate attacks the halogen. This process is often difficult to stop at monosubstitution because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. chemistrysteps.com
Oxidation and Reduction Pathways of the Carbonyl Group
The carbonyl of the acetyl group can undergo both oxidation and reduction.
Oxidation: The acetyl group can be oxidized to a carboxylic acid group. A common example of this transformation is the Baeyer-Villiger oxidation, where a peroxyacid is used to convert a ketone into an ester. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org In this specific case, the aryl group has a higher migratory aptitude than the methyl group, so the reaction would yield ethyl 2-(acetyloxy)-6-nitrobenzoate. Stronger oxidizing agents can cleave the acetyl group to form a carboxylic acid, converting the molecule to 3-nitrophthalic acid.
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.
Reduction to an Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to a secondary alcohol (a 1-hydroxyethyl group), yielding ethyl 2-(1-hydroxyethyl)-6-nitrobenzoate, without affecting the ester or the nitro group.
Complete Reduction to an Alkane: More vigorous reduction methods, such as catalytic hydrogenation under certain conditions, can reduce the ketone all the way to an ethyl group. This transformation is often accompanied by the reduction of the nitro group to an amine. While NaBH₄ alone does not typically reduce nitro groups, the addition of transition metal catalysts can facilitate this reduction. orientjchem.orgrsc.orgjsynthchem.comasianpubs.org
| Reaction Type | Key Intermediate | Typical Reagents | Product Type |
|---|---|---|---|
| Claisen-Schmidt Condensation | Enolate | Ar-CHO, NaOH or KOH | Chalcone (α,β-unsaturated ketone) |
| α-Halogenation (Acidic) | Enol | Br₂, H⁺ (e.g., CH₃COOH) | α-Halo ketone |
| α-Halogenation (Basic) | Enolate | Br₂, NaOH | Polyhalogenated ketone |
| Baeyer-Villiger Oxidation | Criegee intermediate | m-CPBA, CH₃CO₃H | Ester (aryl acetate) |
| Reduction to Alcohol | - | NaBH₄, LiAlH₄ | Secondary alcohol |
Transformations of the Nitro Group in this compound
The nitro group is a versatile functional group that dominates the reactivity of this compound. Its transformations are central to the synthetic utility of the molecule, primarily through reduction to the corresponding amino derivative.
The reduction of the nitro group in this compound to an amino group yields Ethyl 2-acetyl-6-aminobenzoate. This transformation is a critical step, as the resulting aniline (B41778) derivative is a precursor for various intramolecular cyclization reactions. Several methods are effective for this reduction, with catalytic hydrogenation and metal-acid systems being the most common. masterorganicchemistry.com
Catalytic Hydrogenation: This is a widely used and efficient method for the reduction of aromatic nitro compounds. commonorganicchemistry.com It typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions can be tailored to optimize the yield and prevent side reactions.
Palladium (Pd): Palladium on a carbon support (Pd/C) is a highly effective catalyst for nitro group reduction. commonorganicchemistry.com
Platinum (Pt): Platinum(IV) oxide (PtO₂) is another robust catalyst for this transformation. wikipedia.orgresearchgate.net
Raney Nickel: This catalyst is also employed for the hydrogenation of nitro groups and can be advantageous when trying to avoid the dehalogenation of aryl halides on the same molecule. commonorganicchemistry.comwikipedia.org
Metal-Acid Systems: The reduction can also be achieved using easily oxidized metals in an acidic medium. masterorganicchemistry.com These reactions are often cost-effective and straightforward to perform in a standard laboratory setting.
Iron (Fe): Iron filings in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic method for nitro group reduction. masterorganicchemistry.com
Tin (Sn): Tin metal in acidic conditions is another effective reagent for this conversion.
Zinc (Zn): Zinc powder in an acidic environment can also be used. commonorganicchemistry.com
The choice of reducing agent is crucial, as it can influence the selectivity and outcome of the reaction, especially considering the presence of other reducible functional groups (acetyl and ester) in the molecule. For instance, while catalytic hydrogenation is very efficient, harsh conditions or certain catalysts might also reduce the acetyl group.
| Method | Reagents | General Conditions | Selectivity Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ or Raney Ni | Room temperature or slightly elevated, atmospheric or higher pressure, various solvents (e.g., ethanol, ethyl acetate). researchgate.netorgsyn.org | Highly efficient but may also reduce other functional groups like ketones or alkenes under certain conditions. masterorganicchemistry.com |
| Metal-Acid Reduction | Fe, Sn, or Zn with HCl or Acetic Acid | Often requires heating. masterorganicchemistry.com | Generally selective for the nitro group in the presence of esters and ketones. commonorganicchemistry.com |
| Transfer Hydrogenation | Ammonium formate, Formic acid | Catalyst (e.g., Pd/C), typically refluxing in a solvent like methanol. researchgate.net | A safer alternative to using hydrogen gas. |
| Sulfide (B99878) Reduction | Sodium sulfide (Na₂S) or Ammonium sulfide ((NH₄)₂S) | Aqueous or alcoholic solution. | Can be used for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com |
The nitro group (–NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the entire molecule. fiveable.me This effect stems from two primary mechanisms:
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.orgminia.edu.eg
Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring, creating resonance structures where a positive charge is placed on the ortho and para positions of the ring. libretexts.orgvedantu.com
This strong electron-withdrawing nature deactivates the benzene (B151609) ring, making it significantly less reactive towards electrophilic attack compared to unsubstituted benzene. libretexts.orgquora.com The reduced electron density on the ring makes it a poorer nucleophile. vedantu.com This deactivation is a key consideration in planning synthetic routes that involve reactions at the aromatic ring.
Aromatic Ring Reactivity and Substituent Effects in this compound
The reactivity of the aromatic ring in this compound is governed by the cumulative electronic effects of its three substituents: the ethyl ester group (–COOEt), the acetyl group (–COCH₃), and the nitro group (–NO₂). All three are electron-withdrawing and act as deactivating groups for electrophilic aromatic substitution. msu.edu
Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich benzene ring. wikipedia.org However, in this compound, the ring is electron-deficient due to the three deactivating substituents. libretexts.orgmsu.edu
The directing effect of each substituent determines the position of any potential substitution. All three groups (nitro, acetyl, ester) are meta-directors. vedantu.commsu.edu This is because they withdraw electron density most strongly from the ortho and para positions, leaving the meta positions as the least deactivated (i.e., most electron-rich) sites for electrophilic attack. vedantu.comyoutube.com
Let's analyze the directing effects on the available ring positions (C3, C4, C5):
Nitro group (at C6): Directs incoming electrophiles to its meta positions, C3 and C5.
Acetyl group (at C2): Directs to its meta positions, C4 and C6 (C6 is already substituted).
Ethyl ester group (at C1): Directs to its meta positions, C3 and C5.
| Substituent Group | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| Ethyl Ester (–COOEt) | C1 | Electron-withdrawing | Deactivating | Meta |
| Acetyl (–COCH₃) | C2 | Electron-withdrawing | Deactivating | Meta |
| Nitro (–NO₂) | C6 | Strongly Electron-withdrawing | Strongly Deactivating | Meta |
Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aryl halides and other substituted aromatic rings. Unlike EAS, SₙAr is facilitated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to a suitable leaving group (like a halide). libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com
This compound does not possess a typical leaving group like a halogen. However, the molecule's aromatic ring is highly electron-deficient due to the combined effect of the three substituents. This makes the ring theoretically susceptible to attack by a strong nucleophile. While displacement of an acetyl or ester group is not a standard SₙAr pathway, under certain forceful conditions, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. acs.org Therefore, while not a common reaction for this specific substrate, the potential for nucleophilic attack on the ring exists due to its highly electron-poor nature.
Intramolecular Reactions and Cyclization Pathways Initiated by Ortho-Substitution
The ortho arrangement of the substituents in this compound provides a framework for synthetically valuable intramolecular reactions. The most significant of these pathways is initiated by the reduction of the nitro group.
Upon reduction of the C6-nitro group to an amino group (–NH₂), the product is Ethyl 2-acetyl-6-aminobenzoate. In this molecule, the newly formed amino group is positioned ortho to the acetyl group. This 1,2-disubstitution pattern is a classic precursor for intramolecular condensation reactions, leading to the formation of heterocyclic ring systems.
For example, the amino group can react with the carbonyl carbon of the acetyl group. This intramolecular cyclization, often followed by dehydration, can lead to the formation of quinoline-based structures or other related fused heterocycles. A related compound, 2-acetyl-6-nitrobenzoic acid, upon reduction, is known to undergo subsequent intramolecular cyclization. The amino group formed attacks the acetyl group, leading to intermediates such as 7-amino-3-hydroxy-3-methylphthalide, which can then be further transformed. google.com This highlights a common and synthetically powerful reaction cascade: reduction of an ortho-nitro group followed by spontaneous or catalyzed cyclization with an adjacent side chain. This strategy is a cornerstone in the synthesis of complex heterocyclic molecules.
Formation of Fused Ring Systems
The strategic placement of the acetyl and nitro groups in this compound makes it a versatile precursor for the synthesis of various fused heterocyclic compounds, most notably quinoline (B57606) derivatives. The formation of these bicyclic systems typically proceeds through a reductive cyclization pathway.
Under reducing conditions, the nitro group is converted to an amino group. This transformation is a critical step, as the newly formed amine is nucleophilic and positioned to react intramolecularly with the adjacent electrophilic carbonyl carbon of the acetyl group. This intramolecular condensation, followed by dehydration, leads to the formation of a quinoline ring system.
A key reaction is the reductive cyclization of o-nitroaryl ketones and aldehydes, which serves as a common and effective method for quinoline synthesis. The general mechanism involves the initial reduction of the nitro group to a nitroso, hydroxylamino, or amino group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.
For instance, the reduction of a compound structurally similar to this compound, 2-acetyl-6-nitrobenzoic acid, initially involves the reduction of the nitro group to an amino group. This is then followed by an intramolecular cyclization where the newly formed amino group reacts with the acetyl group. wikipedia.org This reaction highlights the general pathway that this compound is expected to follow.
The reaction can be generalized as follows:
| Reactant | Reagents | Intermediate | Product |
|---|---|---|---|
| This compound | Reducing agent (e.g., Sn/HCl, H2/Pd-C) | Ethyl 2-acetyl-6-aminobenzoate | Ethyl 4-methylquinoline-8-carboxylate |
Furthermore, variations of this reaction can lead to the formation of quinoline N-oxides. These compounds can be synthesized via the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. nih.gov While not a direct reaction of this compound, this demonstrates the propensity of ortho-nitroaryl compounds with an adjacent side chain containing a reactive methylene (B1212753) or methine group to cyclize and form quinoline-type structures.
Proximity Effects in Reaction Kinetics
The term "proximity effects," often discussed in the context of "neighboring group participation" (NGP) or "anchimeric assistance," refers to the influence of a nearby functional group on the rate and mechanism of a reaction at an adjacent center. wikipedia.orgmugberiagangadharmahavidyalaya.ac.inlibretexts.org In this compound, the close proximity of the acetyl and nitro groups significantly impacts the kinetics of its chemical transformations, particularly the intramolecular cyclization reactions.
The presence of an ortho-substituent can dramatically alter the activation energy of a cyclization reaction. Studies on the Bergman cyclization of enediynes have shown that ortho-substituents, including the nitro group, substantially decrease the activation energies for the cyclization process. nih.gov This rate enhancement is attributed to a combination of steric and electronic factors that stabilize the transition state of the intramolecular reaction.
Neighboring group participation by a heteroatom's lone pair of electrons is a well-documented phenomenon that leads to a significant increase in reaction rates. libretexts.org In the case of the reductive cyclization of this compound, once the nitro group is reduced to an amino group, the lone pair on the nitrogen atom acts as an internal nucleophile. The rate of the subsequent intramolecular cyclization is expected to be significantly faster than an equivalent intermolecular reaction due to the high effective concentration of the nucleophile in the vicinity of the electrophilic carbonyl carbon.
The following table illustrates the general principles of how ortho-substituents can influence reaction kinetics, drawing parallels to what would be expected for this compound:
| Reaction Type | Substituent Position | Expected Kinetic Effect | Rationale |
|---|---|---|---|
| Intramolecular Cyclization | Ortho (e.g., -NO2, -COCH3) | Rate enhancement | Stabilization of the transition state; high effective concentration of reacting groups. nih.gov |
| Intermolecular Reaction | Para | Normal reaction rate | No direct spatial interaction between the substituent and the reaction center. |
Spectroscopic and Crystallographic Investigations for Structural Elucidation of Ethyl 2 Acetyl 6 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of Ethyl 2-acetyl-6-nitrobenzoate is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and acetyl groups. The aromatic region would likely show a complex splitting pattern due to the disubstituted benzene (B151609) ring. The protons on the ethyl group would present as a quartet and a triplet, characteristic of an ethyl ester. The acetyl group protons would appear as a singlet.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| Aromatic (H3, H4, H5) | 7.5 - 8.5 | m | - |
| -OCH₂CH₃ | 4.2 - 4.5 | q | 7.1 |
| -COCH₃ | 2.5 - 2.7 | s | - |
| -OCH₂CH₃ | 1.2 - 1.5 | t | 7.1 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Resonances and Multiplicities
The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The spectrum is expected to show signals for the aromatic carbons, the carbonyl carbons of the ester and acetyl groups, and the carbons of the ethyl group.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (ester) | 165 - 170 |
| C=O (acetyl) | 195 - 200 |
| C-NO₂ | 145 - 150 |
| C-COOCH₂CH₃ | 130 - 135 |
| C-COCH₃ | 135 - 140 |
| Aromatic CH | 125 - 135 |
| -OCH₂CH₃ | 60 - 65 |
| -COCH₃ | 25 - 30 |
| -OCH₂CH₃ | 13 - 15 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: Would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring and the ethyl group.
HSQC: Would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the acetyl, nitro, and ethyl benzoate (B1203000) groups on the aromatic ring.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental composition (C₁₁H₁₁NO₅).
Expected HRMS Data:
| Molecular Formula | Calculated Exact Mass |
| C₁₁H₁₁NO₅ | 237.0637 |
Fragmentation Patterns and Proposed Mechanisms
In an electron ionization (EI) mass spectrum, this compound would be expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 237 would likely be observed. Key fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the acetyl group (-COCH₃), and the loss of the nitro group (-NO₂).
Proposed Fragmentation Table:
| m/z | Proposed Fragment |
| 237 | [M]⁺ |
| 192 | [M - OCH₂CH₃]⁺ |
| 194 | [M - COCH₃]⁺ |
| 191 | [M - NO₂]⁺ |
| 164 | [M - COOCH₂CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Note: The relative intensities of these fragments would depend on the ionization conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these techniques would provide definitive evidence for the presence of the ester, nitro, and acetyl groups.
Characteristic Vibrational Modes of Ester, Nitro, and Acetyl Groups
A detailed analysis of the IR and Raman spectra would reveal characteristic vibrational frequencies (stretching and bending modes) for the key functional groups.
Ester Group (-COOEt): The most prominent feature would be the strong carbonyl (C=O) stretching vibration, typically observed in the region of 1720-1740 cm⁻¹. Additional bands corresponding to the C-O-C stretching vibrations would also be present.
Nitro Group (-NO₂): The nitro group would exhibit two characteristic stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ range and a symmetric stretch in the 1345-1385 cm⁻¹ range. The presence of these two strong bands is a clear indicator of the nitro functionality.
Acetyl Group (-COCH₃): Similar to the ester, the acetyl group contains a carbonyl group, which would show a strong stretching band. Its position would be slightly different from the ester carbonyl, likely in the 1690-1710 cm⁻¹ range, due to the electronic effects of the adjacent methyl group and the aromatic ring. Vibrations associated with the methyl group would also be observable.
Interactive Data Table: Predicted IR and Raman Active Modes
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Ester | C=O stretch | 1720-1740 | Strong (IR) |
| Ester | C-O-C stretch | 1100-1300 | Medium (IR) |
| Nitro | Asymmetric NO₂ stretch | 1520-1560 | Strong (IR) |
| Nitro | Symmetric NO₂ stretch | 1345-1385 | Strong (IR) |
| Acetyl | C=O stretch | 1690-1710 | Strong (IR) |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H | C-H stretch | 2850-3000 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The aromatic ring in this compound, substituted with electron-withdrawing groups, would be expected to show characteristic absorption bands.
Absorption Maxima and Molar Extinction Coefficients
The UV-Vis spectrum would likely display absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. The positions and intensities (molar extinction coefficients, ε) of these bands are influenced by the substituents on the benzene ring.
Interactive Data Table: Expected UV-Vis Absorption Data
| Type of Transition | Chromophore | Expected λmax (nm) | Expected Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| π → π | Aromatic Ring and Substituents | ~250-300 | High |
| n → π | Carbonyl and Nitro Groups | >300 | Low |
Solvatochromic Effects and Electronic Structure Probes
Studying the UV-Vis spectrum in solvents of varying polarity would likely reveal solvatochromic effects—shifts in the absorption maxima. These shifts can provide valuable information about the electronic structure of the molecule in its ground and excited states. A bathochromic (red) or hypsochromic (blue) shift upon changing solvent polarity would indicate changes in the relative stabilization of these states.
X-ray Crystallography for Solid-State Conformation and Crystal Packing
Analysis of the crystal structure would reveal how the molecules pack in the crystal lattice, including details of any intermolecular interactions such as π-π stacking or weak hydrogen bonds. This information is crucial for understanding the solid-state properties of the compound. Without experimental crystallographic data, a discussion of the solid-state conformation and crystal packing would be purely speculative.
Single Crystal X-ray Diffraction Data Analysis
Should a suitable single crystal of this compound be grown, a single-crystal X-ray diffraction experiment would be the definitive method for determining its molecular structure. The data obtained from this analysis would typically be presented in a crystallographic data table. While experimental data is not available, a hypothetical table of the kind of parameters that would be determined is presented below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated density (g/cm³) | Value |
| Absorption coeff. (mm⁻¹) | Value |
| F(000) | Value |
The analysis would also provide precise measurements of bond lengths and angles within the molecule. For instance, the carbon-carbon bond lengths within the benzene ring would be expected to be in the range of 1.36 to 1.40 Å. The carbon-oxygen double bonds of the acetyl and ester groups would likely be around 1.20-1.23 Å, while the carbon-oxygen single bonds would be longer, in the range of 1.33-1.45 Å. The bond lengths within the nitro group (N-O) would be expected to be approximately 1.22-1.25 Å. The bond angles around the sp² hybridized carbons of the benzene ring would be close to 120°.
Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in a crystal, known as the supramolecular assembly, is dictated by a variety of non-covalent intermolecular interactions. In the case of this compound, the presence of polar functional groups—the acetyl, nitro, and ester moieties—would be expected to play a significant role in directing the crystal packing.
The primary intermolecular forces anticipated in the crystal structure of this compound would include:
Dipole-dipole interactions: The polar nature of the carbonyl (C=O) groups in the acetyl and ester functions, as well as the nitro (NO₂) group, would lead to significant dipole-dipole interactions between adjacent molecules.
π-π stacking: The aromatic benzene ring could participate in π-π stacking interactions with neighboring rings, further stabilizing the crystal structure.
It is also possible that weak C-H···O hydrogen bonds could be present, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule’s acetyl, ester, or nitro group. These interactions, while weaker than conventional hydrogen bonds, can play a crucial role in determining the final crystal packing arrangement. The interplay of these various intermolecular forces would ultimately define the three-dimensional supramolecular architecture of this compound in the solid state. Without experimental data, the specific motifs and packing diagrams remain a subject for future investigation.
Computational and Theoretical Studies on Ethyl 2 Acetyl 6 Nitrobenzoate
Electronic Structure and Molecular Orbital Theory Calculations
Computational analysis of ethyl 2-acetyl-6-nitrobenzoate provides significant insights into its electronic characteristics. These theoretical studies are fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
For this compound, theoretical calculations would reveal the spatial distribution of these orbitals. The HOMO is likely to be localized on the more electron-rich portions of the molecule, such as the benzene (B151609) ring and the oxygen atoms of the ester and acetyl groups. Conversely, the LUMO is expected to be centered on the electron-deficient nitro group and the carbonyl carbons. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions.
| Parameter | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | - | Electron-donating ability |
| LUMO Energy | - | Electron-accepting ability |
| HOMO-LUMO Gap | - | Chemical reactivity and stability |
Charge Distribution and Electrostatic Potentials
The distribution of electron density within this compound is uneven due to the presence of electronegative atoms like oxygen and nitrogen. This creates a molecular electrostatic potential (MEP) map, which visualizes the regions of positive and negative charge.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules with high accuracy.
Geometry Optimization and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This involves finding the conformation with the lowest energy. The presence of the acetyl and ethyl ester groups, which can rotate around their single bonds, means that several conformations (rotamers) may exist.
Conformational analysis using DFT would identify the most stable conformer by comparing the relative energies of different spatial arrangements. The steric hindrance between the bulky ortho substituents (acetyl and nitro groups) would significantly influence the preferred geometry, likely forcing the carbonyl groups out of the plane of the benzene ring to minimize repulsion.
| Dihedral Angle | Optimized Value (Degrees) |
| C(1)-C(2)-C(acetyl)-O(acetyl) | - |
| C(1)-C(6)-N-O(nitro) | - |
| C(1)-C(ester)-O-C(ethyl) | - |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT can be used to calculate the vibrational frequencies of this compound. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The calculated vibrational spectrum can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.
Key vibrational modes would include the carbonyl stretches of the acetyl and ester groups, the symmetric and asymmetric stretches of the nitro group, and various aromatic C-H and C-C vibrations. Comparing the computed frequencies with experimental data helps to validate the accuracy of the computational model and the optimized geometry.
Reaction Energy Profiles and Transition State Determination
DFT is a valuable tool for studying the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile provides critical information about the feasibility and kinetics of a reaction.
For instance, the hydrolysis of the ester group or nucleophilic addition to the acetyl group could be modeled. Transition state determination would identify the highest energy point along the reaction coordinate, the activation energy, which is the barrier that must be overcome for the reaction to proceed. These theoretical investigations can elucidate reaction pathways that may be difficult to study experimentally.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which possesses several rotatable bonds, MD simulations can provide deep insights into its conformational flexibility and how it interacts with different solvent environments.
| Parameter | Solvent | Value | Description |
|---|---|---|---|
| Most Stable Dihedral Angle (Acetyl Group) | Water | ~30° | Predicted optimal angle of the acetyl group relative to the benzene ring plane in an aqueous environment. |
| Most Stable Dihedral Angle (Ester Group) | n-Hexane | ~0° | Predicted optimal angle of the ester group relative to the benzene ring plane in a nonpolar environment. |
| Rotational Energy Barrier (Acetyl Group) | Gas Phase | 4-6 kcal/mol | The energy required to rotate the acetyl group from its most stable conformation. |
| Solvation Free Energy | Water | -7.5 kcal/mol | Indicates favorable interaction and solubility in water. |
| Solvation Free Energy | n-Hexane | -2.1 kcal/mol | Indicates less favorable interaction and lower solubility in n-hexane compared to water. |
Quantitative Structure-Activity Relationships (QSAR) for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov For a class of compounds like nitroaromatics, QSAR is a valuable tool for predicting properties such as toxicity, mutagenicity, or therapeutic activity, thereby guiding molecular design. nih.govresearchgate.net
A QSAR model for this compound and its analogues would be developed by first calculating a series of molecular descriptors. These descriptors quantify various aspects of the molecule's structure:
Electronic Descriptors: These describe the electronic properties of the molecule. For nitroaromatic compounds, the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is often a critical descriptor, as it relates to the molecule's ability to accept electrons, a key step in the mechanism of toxicity for many nitroaromatics. mdpi.com Other descriptors include dipole moment and partial atomic charges.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. It influences how a molecule is absorbed, distributed, and transported within a biological system. nih.gov
Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular weight, surface area, and molecular connectivity indices.
Once these descriptors are calculated for a series of related compounds with known activities, a mathematical model is built using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov This model can then be used to predict the activity of new, unsynthesized molecules. For instance, a QSAR model might suggest that decreasing the E_LUMO value or increasing the logP of this compound could enhance a specific biological activity. This provides a rational basis for designing new derivatives with improved properties. ijert.org
| Descriptor Type | Descriptor Name | Typical Value | Relevance in QSAR Models |
|---|---|---|---|
| Electronic | E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.5 to -2.5 eV | Often correlated with electrophilicity and toxicity in nitroaromatics. mdpi.com |
| Electronic | Dipole Moment | 4.0 - 5.5 Debye | Influences solubility and interactions with polar biological targets. |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | Relates to membrane permeability and hydrophobic interactions. nih.gov |
| Steric | Molecular Weight | 237.21 g/mol | Basic descriptor related to molecular size. |
| Topological | Molecular Connectivity Index (¹χ) | 4.5 - 5.5 | Describes the degree of branching in the molecule. |
Predictive Modeling of Reaction Mechanisms and Reactivity Patterns
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, these methods can provide a detailed picture of its chemical behavior.
Reactivity Patterns: The presence of three electron-withdrawing groups (nitro, acetyl, and ester) on the benzene ring makes it highly electron-deficient. DFT calculations can be used to map the electrostatic potential on the molecular surface, identifying regions that are susceptible to nucleophilic attack. The carbon atoms ortho and para to the powerful nitro group are particularly activated. mdpi.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The LUMO is typically localized over the nitroaromatic ring system, indicating that this is the primary site for accepting electrons from a nucleophile. nih.gov
Reaction Mechanisms: DFT can be used to model the entire energy profile of a chemical reaction, including the structures of reactants, transition states, and products. For this compound, a key reaction would be nucleophilic aromatic substitution (S_NAr). A computational study could model the attack of a nucleophile (e.g., hydroxide (B78521) or an amine) on the aromatic ring, the formation of the intermediate Meisenheimer complex, and the subsequent departure of a leaving group (if one were present) or further reaction. researchgate.netresearchgate.net The calculated activation energies for these steps would allow for the prediction of reaction rates and the determination of the most likely reaction pathway.
| Reactivity Index | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -8.0 to -9.0 eV | Indicates low tendency to donate electrons (low nucleophilicity). |
| LUMO Energy | -1.5 to -2.5 eV | Indicates high tendency to accept electrons (high electrophilicity). nih.gov |
| HOMO-LUMO Gap | 6.0 - 7.0 eV | A large gap suggests high kinetic stability. |
| Global Electrophilicity Index (ω) | > 2.0 eV | Classifies the molecule as a strong electrophile. mdpi.com |
| Most Positive Partial Charge | Carbonyl carbon of the acetyl group | A likely site for initial nucleophilic attack, along with ring carbons. |
Applications of Ethyl 2 Acetyl 6 Nitrobenzoate in Chemical Synthesis and Materials Science
As a Versatile Building Block in Complex Organic Synthesis
The strategic placement of reactive functional groups on the benzene (B151609) ring of ethyl 2-acetyl-6-nitrobenzoate makes it an intriguing candidate for the synthesis of complex organic molecules. The presence of the nitro, acetyl, and ethyl ester moieties offers multiple sites for chemical modification.
Precursor to Heterocyclic Compounds (e.g., Quinolines, Indoles)
The synthesis of heterocyclic compounds such as quinolines and indoles often involves the cyclization of appropriately substituted benzene derivatives. The structure of this compound contains the necessary functionalities that, upon chemical transformation, could lead to the formation of these heterocyclic rings.
For instance, the reduction of the nitro group to an amine is a common strategy in the synthesis of quinolines and indoles. The resulting ethyl 2-acetyl-6-aminobenzoate could then undergo intramolecular condensation between the newly formed amino group and the acetyl group to form a heterocyclic ring. One of the established methods for quinoline (B57606) synthesis is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. Following the reduction of its nitro group, this compound could potentially serve as the ortho-aminoaryl ketone component in a Friedländer-type synthesis.
Similarly, indole (B1671886) synthesis can be achieved through various methods, such as the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While not a direct application of this compound, derivatives of this compound could potentially be converted to precursors for such cyclizations. Another potential route to indoles is through reductive cyclization of ortho-nitrostyrene derivatives. It is conceivable that the acetyl group of this compound could be transformed into a vinyl group, setting the stage for a reductive cyclization to form an indole ring.
Intermediate in the Synthesis of Advanced Organic Molecules
The reactivity of the functional groups in this compound allows for its use as an intermediate in the synthesis of more complex organic molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The acetyl group can undergo a variety of reactions, including oxidation, reduction, and condensation. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups.
A closely related compound, 2-acetyl-6-nitrobenzoic acid, serves as a key intermediate in the synthesis of paquinimod, a quinoline derivative developed as an immunomodulator. organic-chemistry.org The synthesis of 2-amino-6-ethylbenzoic acid, a precursor to paquinimod, has been described starting from 2-acetyl-6-nitrobenzoic acid. organic-chemistry.org This highlights the potential of the 2-acetyl-6-nitrobenzoate scaffold in the preparation of pharmaceutically active compounds.
Role in the Development of Functional Materials
The incorporation of organic molecules with specific electronic and structural properties into larger systems is a key aspect of materials science. The nitro and acetyl groups of this compound suggest its potential for use in the development of functional materials.
Incorporation into Polymeric Structures
While there is no direct evidence of this compound being used as a monomer for polymerization, its functional groups could be modified to allow for its incorporation into polymeric chains. For example, the nitro group could be reduced to an amine, which could then be reacted with a dicarboxylic acid to form a polyamide. Alternatively, the acetyl group could be used as a point of attachment for a polymerizable group. The inclusion of the nitrobenzoate moiety could impart specific properties, such as thermal stability or altered solubility, to the resulting polymer.
Contribution to Optoelectronic and Photonic Materials
Organic compounds containing nitro groups are known to exhibit interesting optoelectronic properties due to the electron-withdrawing nature of the nitro group, which can lead to charge-transfer interactions. These properties are of interest for applications in nonlinear optics and other photonic devices. While the specific optoelectronic and photonic properties of this compound have not been extensively studied, related nitrobenzoate compounds have been investigated for such applications. The presence of both an electron-withdrawing nitro group and a carbonyl group in this compound could potentially lead to interesting intramolecular charge-transfer characteristics. However, detailed research in this area for this specific compound is currently lacking.
Use as a Ligand or Ligand Precursor in Coordination Chemistry
The acetyl group of this compound is a β-keto ester functionality, a class of compounds well-known for their ability to act as chelating ligands for a wide variety of metal ions. Upon deprotonation of the α-carbon, the resulting enolate can coordinate to a metal center in a bidentate fashion through the two oxygen atoms.
The formation of stable metal complexes with β-keto esters is a well-established area of coordination chemistry. These complexes have found applications in catalysis, as MRI contrast agents, and in the development of new materials with interesting magnetic or optical properties.
While there are no specific reports on the use of this compound as a ligand, its structure suggests that it could form stable complexes with a range of metal ions. The steric and electronic properties of the ligand, influenced by the ortho-nitro group and the ester functionality, would be expected to modulate the properties of the resulting metal complexes. Further research would be needed to synthesize and characterize such complexes and to explore their potential applications.
Metal Complexation Studies and Coordination Modes
Currently, there is a lack of specific studies detailing the metal complexation and coordination modes of this compound in peer-reviewed literature. However, the molecular structure of this compound, featuring a β-keto ester functionality and a nitro group on a benzene ring, suggests potential for coordination with various metal ions. The acetyl and ester groups can act as bidentate or monodentate ligands, coordinating to a metal center through the oxygen atoms. The nitro group could also potentially participate in coordination, although this is less common. The steric hindrance from the ortho-substituted groups might influence the coordination geometry and the stability of the resulting metal complexes.
To illustrate potential coordination, a hypothetical data table is presented below, based on the known behavior of similar organic ligands.
Hypothetical Coordination Behavior of this compound
| Metal Ion | Potential Coordination Site(s) | Possible Coordination Mode | Potential Geometry of Complex |
| Copper(II) | Acetyl oxygen, Ester oxygen | Bidentate | Square planar or distorted octahedral |
| Nickel(II) | Acetyl oxygen, Ester oxygen | Bidentate | Octahedral |
| Zinc(II) | Acetyl oxygen, Ester oxygen | Bidentate | Tetrahedral |
| Palladium(II) | Acetyl oxygen, Ester oxygen | Bidentate | Square planar |
This table is illustrative and based on the coordination chemistry of analogous β-keto esters. Experimental validation is necessary.
Catalytic Applications of Resulting Metal-Organic Frameworks
The development and catalytic applications of Metal-Organic Frameworks (MOFs) derived specifically from this compound as an organic linker have not been reported in the available literature. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The properties and applications of a MOF are highly dependent on the structure of its organic linker.
Should this compound be utilized as a linker, its functional groups could impart specific catalytic activities to the resulting MOF. For instance, the Lewis basic sites on the acetyl and ester groups could catalyze a range of organic reactions. The nitro group, after potential reduction to an amino group post-synthesis, could serve as a basic catalytic site or a point for further functionalization.
Potential Catalytic Applications of a Hypothetical MOF from this compound
| Potential MOF Name | Metal Node | Potential Catalytic Reaction | Rationale |
| M-EANB-MOF (M = Cu, Zn) | Cu(II) or Zn(II) | Knoevenagel condensation | Lewis acidic metal sites and basic functional groups on the linker. |
| M-EANB-MOF (M = Pd) | Pd(II) | Suzuki coupling | Incorporation of catalytically active metal nodes. |
| Amino-M-EANB-MOF | Varies | Base-catalyzed reactions | Post-synthetic modification of the nitro group to an amino group. |
This table presents hypothetical scenarios for a MOF constructed with this compound. Synthesis and characterization of such a MOF would be required to confirm these possibilities.
Application in Dye and Pigment Chemistry
Chromophore Development and Structure-Color Relationships
The development of chromophores based on this compound has not been documented. To function as a dye, a molecule typically requires an extended π-conjugated system and the presence of electron-donating and electron-withdrawing groups. While the nitro group is a strong electron-withdrawing group, the acetyl and ethyl ester groups are only weakly electron-withdrawing. To develop a chromophore from this compound, chemical modifications would be necessary to extend the conjugation and incorporate strong electron-donating groups.
For example, the acetyl group could be a synthetic handle to build a larger conjugated system, potentially leading to the formation of an azo dye or a styryl dye. The relationship between such structural modifications and the resulting color would need to be investigated through spectroscopic studies.
Chemical Sensors and Probe Development
The use of this compound in the development of chemical sensors and probes is not described in the current scientific literature. Chemical sensors often rely on a change in a measurable signal (e.g., fluorescence, color) upon interaction with a specific analyte. The functional groups of this compound could potentially interact with certain analytes. For instance, the β-keto ester moiety could act as a binding site for metal ions, and the nitro group's electronic properties could be modulated by the presence of specific analytes, leading to a detectable signal. However, without experimental data, this remains speculative.
Investigations into the Biological Activity and Molecular Interactions of Ethyl 2 Acetyl 6 Nitrobenzoate in Vitro and Mechanistic Focus
Enzyme Inhibition and Activation Studies (In Vitro Mechanisms)
No direct studies on the enzyme inhibition or activation by Ethyl 2-acetyl-6-nitrobenzoate are available. However, research on structurally similar ethyl nitrobenzoate derivatives has identified a compound, 2f , which demonstrates inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.
Kinetic Analysis of Enzyme-Compound Interactions
In the study of ethyl nitrobenzoate derivatives, kinetic analysis of compound 2f revealed a mixed-mode inhibition of acetylcholinesterase. nih.gov This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km).
Receptor Binding and Ligand-Protein Interaction Studies (In Vitro)
Specific experimental data from receptor binding and ligand-protein interaction studies for this compound are not present in the current body of scientific literature. The aforementioned study on related compounds, however, employed computational methods to explore these interactions.
Molecular Docking and Dynamics Simulations of Binding Events
To understand the observed in vitro enzyme inhibition, molecular docking simulations were performed on compound 2f . nih.gov These computational models are used to predict the binding orientation and affinity of a ligand to its protein target. The specifics of the binding mode and the interacting amino acid residues for compound 2f within the active site of acetylcholinesterase were rationalized through these simulations.
Experimental Verification of Binding Affinity (e.g., SPR, ITC, in vitro assays)
There are no publicly available records of experimental verification of the binding affinity of this compound to any protein target using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Antimicrobial and Cytotoxicity Studies (In Vitro Cell Culture or Microorganism Models)
Direct investigations into the antimicrobial or cytotoxic effects of this compound have not been reported. The only related data comes from the study on ethyl nitrobenzoate derivatives, where the most active cholinesterase inhibitor, compound 2f , was found to exhibit low cytotoxicity in the cell lines tested. nih.gov
Investigation of Growth Inhibition in Bacterial or Fungal Strains
While specific studies on the antimicrobial activity of this compound are not available in the current scientific literature, the broader class of nitroaromatic compounds has demonstrated significant potential for inhibiting the growth of various bacterial and fungal strains. nih.govresearchgate.net Nitro-containing molecules are recognized as effective scaffolds in the synthesis of new bioactive compounds with a wide spectrum of activities, including antibiotic and antifungal properties. nih.govresearchgate.net For instance, nitrobenzoate derivatives have shown promising activity against Mycobacterium tuberculosis. nih.gov The antimicrobial effects of nitroaromatic compounds are often attributed to their unique chemical properties, which can be leveraged in the development of novel therapeutic agents. nih.gov
The potential for this compound to act as a growth inhibitor is rooted in the bioactivity of its core components. The nitro group, in particular, is a well-established pharmacophore in numerous antimicrobial drugs. nih.govencyclopedia.pub Its presence on an aromatic ring can confer potent biological activity. nih.gov Various nitro-containing heterocyclic compounds have demonstrated notable antifungal activity. researchgate.net Therefore, it is plausible that this compound could exhibit inhibitory effects against a range of microbial species.
Table 1: Potential Antimicrobial Activity Profile of this compound (Hypothetical)
| Microorganism Type | Predicted Activity | Basis for Prediction |
| Gram-positive bacteria | Possible | General activity of nitroaromatic compounds. encyclopedia.pub |
| Gram-negative bacteria | Possible | General activity of nitroaromatic compounds. encyclopedia.pub |
| Fungi | Possible | Antifungal properties of nitro-containing molecules. nih.gov |
| Mycobacteria | Possible | Activity of nitrobenzoate derivatives against M. tuberculosis. nih.gov |
Mechanisms of Action at the Cellular Level (e.g., membrane integrity, DNA damage)
The probable mechanisms of action for this compound at the cellular level are likely to mirror those of other nitroaromatic compounds. A predominant mechanism for this class of compounds involves the induction of DNA damage. nih.gov The nitro group can be enzymatically reduced within microbial cells to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.govencyclopedia.pub These intermediates can covalently bind to DNA, leading to the formation of adducts that disrupt DNA replication and transcription, ultimately causing cell death. nih.govencyclopedia.pub
Furthermore, the reduction of the nitro group can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cell. scielo.br This can damage various cellular components, including lipids, proteins, and nucleic acids, and disrupt cellular functions. While direct evidence is lacking for this compound, it is a well-documented mechanism for other nitroaromatic compounds. scielo.br
Disruption of membrane integrity is another potential, though less commonly cited, mechanism for antimicrobial compounds. While not a primary mechanism associated with nitroaromatics, significant cellular damage from ROS could indirectly compromise membrane function.
Structure-Activity Relationship (SAR) Studies for Biological Effects (Molecular Level)
Identification of Key Pharmacophores and Functional Groups
The molecular architecture of this compound contains several functional groups that are likely to be critical for its biological activity. The nitro group is arguably the most significant pharmacophore. Its strong electron-withdrawing nature and its ability to undergo bioreduction are central to the bioactivity of many nitroaromatic drugs. nih.govencyclopedia.pub The position of the nitro group on the aromatic ring is also crucial and can significantly influence the compound's biological profile. nih.govmdpi.com
Correlation of Structural Modifications with Observed Biological Responses
Based on SAR studies of other nitroaromatic compounds, several hypotheses can be made regarding how structural modifications to this compound might impact its biological activity.
Nitro Group Position and Number: Altering the position of the nitro group on the benzene (B151609) ring would likely have a profound effect on activity. For example, in some classes of compounds, ortho-nitro compounds show different activity profiles compared to their meta and para isomers. mdpi.com The addition of further nitro groups could enhance activity, as seen in some dinitro- and trinitro-aromatic compounds, but could also increase toxicity. nih.gov
Modifications to the Acetyl Group: Changes to the acetyl group, such as increasing its chain length or introducing branching, would alter the steric and electronic properties in its vicinity. This could influence how the molecule interacts with target enzymes or receptors.
Variation of the Ester Group: Replacing the ethyl group of the ester with other alkyl or aryl groups would modify the compound's lipophilicity and its rate of hydrolysis. A more lipophilic ester might enhance cell penetration, while a bulkier group could hinder binding to a target.
Metabolic Fate and Biotransformation Pathways (In Vitro Microsomal or Cellular Models)
In the absence of direct metabolic studies on this compound, its biotransformation in in vitro models such as liver microsomes or cultured cells can be predicted based on the metabolism of related compounds. The two primary pathways would likely be the reduction of the nitro group and the hydrolysis of the ethyl ester.
Nitroreduction is a common metabolic pathway for aromatic nitro compounds and can be catalyzed by microsomal and cytosolic enzymes. pressbooks.pubnih.gov This process can occur under both aerobic and anaerobic conditions and leads to the formation of nitroso, hydroxylamine, and ultimately, amino metabolites. nih.gov The reduction of the nitro group is often a critical step in both the activation of the compound to its bioactive form and its detoxification.
The ethyl ester group is susceptible to hydrolysis by carboxylesterases, which are abundant in liver microsomes and other tissues. nih.gov This reaction would yield the corresponding carboxylic acid (2-acetyl-6-nitrobenzoic acid) and ethanol (B145695). libretexts.orgsserc.org.ukquora.com The rate of hydrolysis can be influenced by the steric and electronic environment around the ester linkage. nih.gov
Table 2: Predicted Primary Metabolic Pathways for this compound
| Metabolic Reaction | Enzyme System | Resulting Metabolite(s) |
| Nitroreduction | Nitroreductases (microsomal/cytosolic) | 2-acetyl-6-aminobenzoate (and intermediates) |
| Ester Hydrolysis | Carboxylesterases (microsomal/cellular) | 2-acetyl-6-nitrobenzoic acid and Ethanol |
It is also possible that these pathways could occur in sequence or simultaneously, leading to a variety of metabolites. For example, the ethyl ester could be hydrolyzed first, followed by the reduction of the nitro group on the resulting carboxylic acid.
Analytical Methodologies for the Detection and Quantification of Ethyl 2 Acetyl 6 Nitrobenzoate
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in separating ethyl 2-acetyl-6-nitrobenzoate from starting materials, byproducts, and other impurities, thereby enabling its accurate assessment.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The mass spectrometer then fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the compound's identity.
For a structurally similar compound, methyl 2-bromomethyl-6-nitrobenzoate, a successful GC-MS method has been developed that can be adapted for this compound. sielc.com This involves using a low-polarity capillary column, such as one coated with 100% dimethylpolysiloxane. sielc.com The use of Selective Ion Monitoring (SIM) mode in the mass spectrometer can significantly enhance the sensitivity and selectivity of the analysis, which is particularly useful for trace-level detection. sielc.com Sample preparation typically involves a liquid-liquid extraction, for instance, using methylene (B1212753) chloride to isolate the analyte from a reaction mixture. sielc.com
Table 1: Representative GC-MS Parameters for Analysis of Related Nitrobenzoate Compounds
| Parameter | Value/Type |
|---|---|
| Column | SPB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 1.0 µm film thickness sielc.com |
| Carrier Gas | Helium sielc.com |
| Ionization Mode | Electron Ionization (EI) nih.gov |
| MS Detection | Selective Ion Monitoring (SIM) sielc.com |
| Sample Preparation | Liquid-Liquid Extraction with Methylene Chloride sielc.com |
This interactive table summarizes typical GC-MS conditions based on methods for structurally related compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, especially given its aromatic nature. A common approach would involve reverse-phase (RP) HPLC, where the stationary phase is non-polar (e.g., C18 or a specialized reverse-phase column like Newcrom R1) and the mobile phase is a polar solvent mixture. rsc.orgnih.gov For related compounds like ethyl 2-nitrobenzoate (B253500) and ethyl 4-nitrobenzoate, mobile phases consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, have proven effective. rsc.orgnih.gov For applications requiring mass spectrometry detection (LC-MS), volatile modifiers like formic acid are necessary. rsc.orgnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection. This technique is particularly advantageous for detecting and quantifying low levels of the compound in complex matrices. nist.gov The first mass spectrometer isolates the molecular ion of this compound, which is then fragmented, and the second mass spectrometer detects specific fragment ions, providing a high degree of confidence in the identification and quantification.
Table 2: Typical HPLC Conditions for Analysis of Related Nitrobenzoate Esters
| Parameter | Value/Type |
|---|---|
| Column | Reverse-Phase (e.g., Newcrom R1, C18) rsc.orgnih.gov |
| Mobile Phase | Acetonitrile and Water rsc.orgnih.gov |
| Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) rsc.orgnih.gov |
| Detection | UV-Vis or Mass Spectrometry (MS/MS) |
This interactive table presents common HPLC parameters used for analyzing similar nitrobenzoate esters.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. In a study on the synthesis of the related ethyl 2,6-dimethoxybenzoate, TLC was used to track the progress of the esterification reaction. researchgate.net A similar approach can be applied here. A small spot of the reaction mixture is applied to a TLC plate coated with silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). acs.org As the solvent moves up the plate, the components of the mixture separate based on their polarity. The separated spots can be visualized under UV light, allowing for a quick assessment of the presence of the product and the consumption of starting materials. acs.org
Electrochemical Methods for Detection
Electrochemical techniques offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like this compound. The presence of the nitro group (-NO2), which is readily reducible, makes this compound an excellent candidate for electrochemical detection. researchgate.net
Voltammetry and amperometry are powerful electrochemical techniques for the determination of nitroaromatic compounds. acs.org These methods rely on applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.
The electrochemical reduction of the nitro group on the aromatic ring is the fundamental principle behind the voltammetric and amperometric detection of this compound. researchgate.net This reduction typically occurs in a stepwise manner, often involving the formation of a nitroso and then a hydroxylamine (B1172632) derivative, ultimately leading to an amine group. The number of electrons transferred in these reduction steps gives rise to distinct peaks in a voltammogram, allowing for both qualitative and quantitative analysis. cdnsciencepub.com
Voltammetric Methods: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed. researchgate.net
Cyclic Voltammetry (CV): Primarily used to study the redox behavior of the compound and to determine the reduction potentials.
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These techniques offer higher sensitivity and better resolution compared to CV, making them more suitable for quantitative analysis and the determination of trace amounts of the analyte. researchgate.net The peak current in DPV and SWV is directly proportional to the concentration of this compound.
The choice of the working electrode is critical for achieving high sensitivity and selectivity. Modified electrodes, such as those incorporating carbon nanomaterials or metallic nanoparticles, can enhance the electrochemical response by increasing the surface area and facilitating electron transfer. acs.orgcdnsciencepub.com For instance, glassy carbon electrodes (GCEs) modified with multi-walled carbon nanotubes (MWCNTs) have demonstrated improved sensitivity for the detection of various nitroaromatic compounds. cdnsciencepub.com
Amperometric Methods: Amperometric sensors operate by maintaining a constant potential at the working electrode—a potential at which the reduction of the nitro group of this compound occurs—and measuring the current as a function of time. This current is directly proportional to the analyte's concentration. Amperometric detection is often used in flow systems, such as high-performance liquid chromatography (HPLC) with an electrochemical detector, or in the development of dedicated biosensors. mdpi.com
Table 1: Representative Voltammetric Data for Nitroaromatic Compounds This table presents typical data for related nitroaromatic compounds, which can be considered indicative for this compound.
| Technique | Working Electrode | Analyte | Detection Limit | Linear Range | Reference |
|---|---|---|---|---|---|
| Square Wave Voltammetry | Glassy Carbon Electrode (GCE) | 1,3-Dinitrobenzene | 30 ppb | Not Specified | cdnsciencepub.com |
| Square Wave Voltammetry | MWCNT-modified GCE | 1,3,5-Trinitrobenzene | 60 ppb | Not Specified | cdnsciencepub.com |
| Square Wave Voltammetry | Activated Carbon-Fibre Microelectrode | 2,4,6-Trinitrotoluene | 0.03 µg/mL | Not Specified | researchgate.net |
Sample Preparation Strategies and Matrix Effects in Analytical Measurements
Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical measurements, particularly when dealing with complex matrices.
The choice of extraction and purification protocol for this compound depends on the nature of the sample matrix (e.g., water, soil, industrial effluent). The goal is to isolate the analyte from interfering components and to concentrate it to a level suitable for detection.
Liquid-Liquid Extraction (LLE): A traditional method where the analyte is partitioned between two immiscible liquid phases. For extracting this compound from aqueous samples, an organic solvent such as ethyl acetate or methylene chloride would be suitable.
Solid-Phase Extraction (SPE): A widely used and efficient technique for sample cleanup and concentration. researchgate.net For nitroaromatic compounds, various sorbents can be employed. The selection depends on the polarity of the analyte and the matrix components.
Normal-Phase SPE: Utilizes a polar stationary phase (e.g., silica, Florisil) and a nonpolar mobile phase.
Reversed-Phase SPE: Employs a nonpolar stationary phase (e.g., C18, polymeric sorbents) and a polar mobile phase. This is often the preferred method for extracting moderately polar compounds like this compound from aqueous solutions. researchgate.net
Ion-Exchange SPE: Can be used if the analyte can be ionized.
Single-Drop Microextraction (SDME): A miniaturized version of LLE that is environmentally friendly due to the minimal use of organic solvents. nih.gov
Table 2: Summary of Extraction and Purification Protocols for Nitroaromatic Compounds
| Method | Matrix | Sorbent/Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water | Polymeric Sorbents | High recovery, good for concentrating trace analytes | researchgate.net |
| Salting-Out Extraction (SOE) | Water | Acetonitrile | Good recovery for a wide range of nitroaromatics | osti.gov |
| Single-Drop Microextraction (SDME) | Environmental Water | Various organic solvents | Green analytical method, low solvent consumption | nih.gov |
Matrix effects refer to the alteration of the analytical signal of the analyte due to the presence of other components in the sample matrix. sciex.combataviabiosciences.com These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. bataviabiosciences.com
In electrochemical analysis, matrix effects can arise from:
Adsorption of interfering species: Other compounds in the sample may adsorb onto the electrode surface, blocking active sites and hindering the electron transfer process for the analyte. researchgate.net
Changes in the electrolyte composition: The presence of high concentrations of salts or other electrolytes in the sample can alter the conductivity of the solution and affect the measured current.
Co-reduction or co-oxidation: Other electroactive species in the matrix might have reduction or oxidation potentials close to that of this compound, leading to overlapping signals.
Strategies to minimize matrix effects include:
Effective Sample Cleanup: The extraction and purification protocols mentioned in section 8.4.1 are the first line of defense against matrix effects. By removing interfering components, the matrix complexity is reduced.
Standard Addition Method: This method involves adding known amounts of a standard solution of the analyte to the sample. By observing the increase in the signal, the initial concentration of the analyte in the sample can be determined, effectively compensating for proportional matrix effects.
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar in composition to the actual samples. sciex.com This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.
Use of Modified Electrodes: Electrodes modified with selective materials can enhance the response to the target analyte while minimizing the interference from other compounds.
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering species to a level where their effect on the analytical signal is negligible. psu.edu
Environmental Chemistry and Degradation Studies of Ethyl 2 Acetyl 6 Nitrobenzoate
Photolytic Degradation Pathways in Aqueous and Atmospheric Environments
Influence of UV Radiation and Sensitizers
The absorption of ultraviolet (UV) radiation is the initial step in the photolytic degradation of aromatic compounds. The nitroaromatic structure of Ethyl 2-acetyl-6-nitrobenzoate suggests it will absorb light in the UVA and UVB regions of the solar spectrum. This absorption can lead to the excitation of the molecule to a higher energy state, making it more reactive.
The direct photolysis of nitroaromatic compounds in aqueous solutions can be a slow process. nih.gov However, the rate of degradation can be significantly enhanced by the presence of sensitizers and other reactive species in the environment. For instance, the photolysis of nitrate (B79036) ions (NO₃⁻) in water can generate hydroxyl radicals (•OH), which are highly reactive and can accelerate the degradation of organic pollutants. nih.gov Similarly, the photolysis of nitrite (B80452) ions (NO₂⁻) can also produce reactive nitrogen species that contribute to the transformation of aromatic compounds. nih.gov
In natural waters, dissolved organic matter (DOM) can act as a photosensitizer. Upon absorbing sunlight, DOM can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals, which can then react with and degrade this compound. The efficiency of these sensitized photolysis processes depends on various factors including the concentration and nature of the sensitizer, the pH of the water, and the presence of other dissolved substances.
Identification of Photoproducts
The photolytic degradation of this compound is expected to yield a variety of photoproducts resulting from different reaction pathways. Based on studies of similar compounds, the following transformations are plausible:
Reduction of the Nitro Group: A common photochemical reaction for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. nih.govresearchgate.net This process can occur through a series of photochemical and thermal steps involving hydrogen abstraction from the solvent or other organic molecules. researchgate.net
Hydroxylation of the Aromatic Ring: The attack of hydroxyl radicals, generated from the photolysis of water, nitrate, or other sensitizers, can lead to the formation of hydroxylated derivatives. For nitrobenzene, the formation of nitrophenol isomers has been observed during photolysis. nih.gov
Side-Chain Oxidation/Cleavage: The acetyl and ethyl ester groups are also susceptible to photochemical attack. The acetyl group could be oxidized, and the ester linkage can be cleaved through photohydrolysis. Studies on phthalic acid esters have shown that UV radiation can lead to the cleavage of the ester bond and subsequent oxidation of the side chains. frontiersin.org
Ring Cleavage: Prolonged irradiation can lead to the cleavage of the aromatic ring, resulting in the formation of smaller aliphatic acids and eventually mineralization to carbon dioxide and water. nih.govnih.gov
A summary of potential photoproducts is presented in the table below.
| Potential Photoproduct | Formation Pathway |
| Ethyl 2-acetyl-6-aminobenzoate | Reduction of the nitro group |
| Ethyl 2-acetyl-6-hydroxylaminobenzoate | Partial reduction of the nitro group |
| Hydroxylated derivatives | Attack by hydroxyl radicals on the aromatic ring |
| 2-acetyl-6-nitrobenzoic acid | Hydrolysis of the ethyl ester group |
| Aliphatic carboxylic acids | Aromatic ring cleavage |
Biodegradation and Biotransformation in Environmental Matrices (e.g., Soil, Water Microorganisms)
The biodegradation of "this compound" is a key process determining its environmental persistence. The electron-withdrawing nature of the nitro group generally makes aromatic compounds more resistant to oxidative degradation by microorganisms. asm.orgnih.gov However, various microorganisms have evolved pathways to degrade nitroaromatic compounds.
Microbial Degradation Mechanisms
Microorganisms employ several strategies to break down nitroaromatic compounds, which can be broadly categorized as either reductive or oxidative pathways.
Reductive Pathways: Under anaerobic conditions, the primary mechanism for the initial transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov This process is catalyzed by nitroreductase enzymes and proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.govmdpi.com The resulting amino-substituted aromatic compound may be more amenable to subsequent degradation. Several bacterial species, including those from the genera Desulfovibrio and Clostridium, are known to carry out these reductions. nih.gov
Oxidative Pathways: Aerobic microorganisms can degrade nitroaromatic compounds through oxidative pathways, which often involve the removal of the nitro group as nitrite. This can occur through several mechanisms:
Dioxygenase Attack: Dioxygenase enzymes can incorporate two hydroxyl groups into the aromatic ring, leading to the formation of a diol. This can destabilize the ring and lead to the spontaneous elimination of the nitro group. nih.gov
Monooxygenase Attack: Monooxygenase enzymes can hydroxylate the aromatic ring, which can also facilitate the removal of the nitro group. nih.gov
Hydrolytic Removal: In some cases, the nitro group can be removed hydrolytically.
Once the nitro group is removed, the resulting aromatic structure can be further degraded through established pathways for aromatic compound metabolism, often leading to ring cleavage and eventual mineralization.
The ester linkage in this compound is also susceptible to microbial hydrolysis by esterase enzymes, which would yield 2-acetyl-6-nitrobenzoic acid and ethanol (B145695).
Assessment of Environmental Persistence
The environmental persistence of "this compound" will be influenced by a combination of its chemical structure and environmental conditions. The presence of the nitro group is a key factor contributing to its potential recalcitrance. nih.govresearchgate.net Nitroaromatic compounds are often listed as priority pollutants due to their persistence and potential toxicity. nih.gov
The persistence of this compound in soil and water will depend on factors such as:
Microbial populations: The presence and activity of microbial communities capable of degrading nitroaromatic compounds.
Oxygen availability: The degradation pathway (reductive vs. oxidative) will be determined by the presence or absence of oxygen.
Nutrient availability: The availability of other carbon and nitrogen sources can affect the rate of biodegradation. nih.gov
Sorption: The compound may sorb to soil organic matter and clay minerals, which can reduce its bioavailability for microbial degradation. epa.gov
The table below summarizes the factors influencing the environmental persistence of this compound.
| Factor | Influence on Persistence |
| Nitro Group | Increases recalcitrance to oxidative degradation. |
| Microbial Activity | Higher microbial activity leads to lower persistence. |
| Anaerobic Conditions | May promote reductive degradation of the nitro group. |
| Aerobic Conditions | May lead to oxidative degradation and ring cleavage. |
| Sorption to Soil/Sediment | Can decrease bioavailability and increase persistence. |
Hydrolytic Stability and Chemical Transformation in Aquatic Systems
The hydrolytic stability of "this compound" is an important factor in its environmental fate, particularly in aquatic systems. Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For this compound, the primary site for hydrolysis is the ethyl ester linkage.
Ester hydrolysis can be catalyzed by acid or base. In the typical pH range of natural waters (pH 5-9), both neutral and base-catalyzed hydrolysis can occur. The rate of hydrolysis is significantly influenced by the pH of the water, with the reaction generally being faster under alkaline conditions. oieau.fr
The electronic properties of the substituents on the aromatic ring play a crucial role in the rate of hydrolysis. The electron-withdrawing nature of both the nitro group (-NO₂) and the acetyl group (-COCH₃) is expected to increase the rate of hydrolysis of the ethyl ester. These groups make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by a water molecule or a hydroxide (B78521) ion. Studies on the hydrolysis of substituted methyl and ethyl benzoates have shown that electron-withdrawing groups, such as a nitro group, significantly accelerate the rate of alkaline hydrolysis. oieau.frpsu.eduijsrst.com
The hydrolysis of this compound would result in the formation of 2-acetyl-6-nitrobenzoic acid and ethanol .
The expected relative hydrolysis rates of some benzoate (B1203000) esters are shown in the table below.
| Compound | Substituent Effect | Expected Relative Hydrolysis Rate |
| Ethyl Benzoate | None | Baseline |
| Ethyl 4-nitrobenzoate | Electron-withdrawing | Faster than Ethyl Benzoate |
| This compound | Strong electron-withdrawing | Expected to be significantly faster than Ethyl Benzoate |
| Ethyl 4-methoxybenzoate | Electron-donating | Slower than Ethyl Benzoate |
In addition to hydrolysis, other chemical transformations could potentially occur in aquatic systems, such as reactions with other dissolved chemical species. However, hydrolysis is expected to be a primary abiotic degradation pathway for this compound in water.
Environmental Mobility and Partitioning Behavior of this compound
The environmental mobility and partitioning of this compound are critical determinants of its fate and distribution in various environmental compartments. These processes are governed by the physicochemical properties of the compound, which dictate its tendency to adsorb to soil and sediment, or to volatilize into the atmosphere. Due to a lack of direct experimental data for this compound, its environmental properties have been estimated using widely accepted Quantitative Structure-Activity Relationship (QSAR) models, specifically the US EPA's EPI Suite™. These estimations provide valuable insights into its likely environmental behavior.
Adsorption to Sediments and Soil Particles
The adsorption of this compound to soil and sediment is a key process that influences its transport and bioavailability in the environment. This partitioning behavior is primarily quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for a chemical to bind to organic matter in soil and sediment, which reduces its mobility and the likelihood of it leaching into groundwater.
It is important to note that soil properties such as organic matter content, pH, and clay composition can significantly affect the extent of adsorption. In soils with higher organic carbon content, the partitioning of this compound into the solid phase is expected to be more pronounced.
Table 1: Estimated Soil Adsorption and Partitioning Properties of this compound
| Parameter | Estimated Value | Method | Implication for Environmental Mobility |
| Soil Adsorption Coefficient (Koc) | 185.5 L/kg | EPI Suite™ (KOCWIN v2.00) | Moderate to Low Mobility |
| Octanol-Water Partition Coefficient (log Kow) | 2.34 | EPI Suite™ (KOWWIN v1.69) | Indicates some potential for bioaccumulation in organisms. |
Volatility and Atmospheric Transport
The potential for this compound to be transported in the atmosphere is determined by its volatility, which is indicated by its vapor pressure and Henry's Law Constant. The vapor pressure provides a measure of the substance's tendency to evaporate from a pure state, while the Henry's Law Constant describes its partitioning between water and air, which is crucial for understanding its potential to volatilize from water bodies.
Based on QSAR estimations, this compound has a low vapor pressure, suggesting that it is not a highly volatile compound under normal environmental conditions. Its Henry's Law Constant is also low, indicating that volatilization from moist soil surfaces and water bodies is not expected to be a significant environmental fate process.
While direct volatilization may be limited, the compound could potentially adsorb to atmospheric particulate matter and be transported over distances in this form. However, the primary mode of transport is expected to be through water and soil, rather than the atmosphere.
Table 2: Estimated Volatility and Atmospheric Partitioning of this compound
| Parameter | Estimated Value | Unit | Method | Implication for Atmospheric Transport |
| Vapor Pressure | 2.19E-04 | mm Hg at 25°C | EPI Suite™ (MPBPWIN v1.43) | Low Volatility |
| Henry's Law Constant | 5.09E-08 | atm-m³/mole | EPI Suite™ (HENRYWIN v3.20) | Not significant from water |
| Atmospheric Hydroxylation Half-life | 34.63 | Days | EPI Suite™ (AOPWIN v1.92) | Suggests some persistence in the atmosphere if it does enter this compartment. |
Conclusion and Future Research Perspectives on Ethyl 2 Acetyl 6 Nitrobenzoate
Synthesis of Current Understanding and Key Findings
Ethyl 2-acetyl-6-nitrobenzoate is an aromatic organic compound characterized by a benzene (B151609) ring substituted with an ethyl ester, an acetyl group, and a nitro group at positions 1, 2, and 6, respectively. While specific research literature dedicated exclusively to this ester is limited, a foundational understanding can be synthesized from the well-documented chemistry of its precursor, 2-acetyl-6-nitrobenzoic acid, and established principles of organic synthesis.
The primary route for the synthesis of this compound is inferred to be the Fischer-Speier esterification of 2-acetyl-6-nitrobenzoic acid. This standard method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to achieve a high yield of the ester, it is typically driven to completion by using an excess of ethanol or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus.
The reactivity of this compound is governed by its three functional groups. The nitro group is susceptible to reduction to an amine, the acetyl group's carbonyl can undergo nucleophilic attack, and the ester group can be hydrolyzed. The chemical behavior of the closely related 2-acetyl-6-nitrobenzoic acid, particularly the reduction of its nitro group to form amino derivatives, has been a subject of investigation, suggesting a rich reactive potential for the ethyl ester as well. google.com
Remaining Challenges and Unresolved Questions in Research
Despite its clear potential as a synthetic intermediate, research specifically targeting this compound is sparse, leaving several challenges and questions unanswered.
Key Unresolved Questions:
Optimized Synthesis: While Fischer esterification is the presumed synthetic route, there is no published data on optimized reaction conditions, yields, or purification methods specifically for this compound. The steric hindrance from the ortho-acetyl group could potentially lower the reaction rate and yield compared to less substituted benzoates.
Physicochemical Properties: There is a significant lack of experimentally determined physicochemical data. Properties such as melting point, boiling point, solubility in various solvents, and crystallographic structure have not been formally documented in scientific literature.
Spectroscopic Characterization: Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, infrared (IR), and mass spectrometry (MS), are not readily available in public databases. Such data is crucial for the unambiguous identification and characterization of the compound in any research context.
Chemical Reactivity: The specific reactivity of the ester has not been explored. The interplay between the three functional groups—the electron-withdrawing nitro and acetyl groups and the ester—could lead to unique chemical behavior that has yet to be investigated. For example, the regioselectivity of reactions on the aromatic ring is not documented.
Potential for Novel Applications in Materials Science and Medicinal Chemistry
The unique trifunctional structure of this compound makes it an intriguing building block for creating novel molecules with potential applications in both materials science and medicinal chemistry.
Potential Applications:
| Field | Proposed Application | Rationale |
| Medicinal Chemistry | Synthesis of Heterocyclic Scaffolds | The compound contains the necessary functional groups for intramolecular cyclization reactions after reduction of the nitro group to an amine. This could provide access to novel nitrogen-containing heterocyclic compounds, a common motif in pharmacologically active molecules. |
| Precursor for Bioactive Compounds | Derivatives of the precursor acid are being explored for their biological activities. The ester could serve as a key intermediate in the synthesis of novel anti-inflammatory or anti-tumor agents. | |
| Materials Science | Monomer for Specialty Polymers | After chemical modification, the molecule could be used as a monomer for the synthesis of specialty polymers. The nitro and acetyl groups provide handles for creating polymers with specific thermal, optical, or electronic properties. |
| Component of Functional Dyes | The aromatic nitro compound structure is a common feature in dyes. Derivatization could lead to the development of novel dyes with applications in sensing, imaging, or as components in dye-sensitized solar cells. |
Integration of Advanced Computational Approaches in Future Studies
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding and accelerating experimental research.
Proposed Computational Studies:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (IR, NMR). This would provide theoretical data for comparison with future experimental findings.
Reaction Mechanism Modeling: Computational modeling can elucidate the mechanisms of potential reactions, such as the reduction of the nitro group or nucleophilic substitution at the acetyl group. This can help in predicting reaction outcomes and optimizing conditions.
Molecular Docking Studies: If derivatives are designed for medicinal chemistry applications, molecular docking simulations can predict their binding affinity and orientation within the active sites of biological targets like enzymes or receptors, helping to prioritize synthetic targets.
Prediction of Material Properties: For applications in materials science, computational methods can be employed to predict the properties of polymers or crystals derived from this compound, such as their electronic band gap, thermal stability, and mechanical properties.
Q & A
Q. How should researchers conduct systematic literature reviews to evaluate synthetic methodologies for this compound?
- Methodological Answer : Use databases like SciFinder or Reaxys with filters for peer-reviewed journals (avoiding non-academic sources like BenchChem). Extract data into a matrix comparing catalysts, solvents, yields, and characterization methods. Critically assess reproducibility by checking for detailed experimental sections and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
